Alaptide has garnered significant interest for its potential in promoting wound healing. Studies have shown that it stimulates the proliferation and migration of human skin cells, potentially accelerating the healing process []. Preclinical studies suggest Alaptide may shorten healing time for postoperative wounds by up to two-thirds and even more dramatically for chronic wounds []. However, further research, including clinical trials, is needed to confirm these findings and establish its safety and efficacy in humans.
Beyond wound healing, Alaptide exhibits properties that might be beneficial for skin regeneration. Research suggests it stimulates the growth of new skin cells without altering their morphology, suggesting potential applications in various areas of regenerative medicine, including treating burns and improving skin health [].
While the research is still in its early stages, Alaptide also shows promise in other areas:
Alaptide, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a unique dipeptide composed of two amino acids: L-alanine and cycloleucine. These amino acids are interlocked into a spirocyclic structure, which enhances its stability compared to similar compounds that degrade rapidly. Alaptide was originally developed for its nootropic effects and has since been recognized for its regenerative properties in various medical applications, particularly in skin treatment and wound healing .
Alaptide's mechanism of action in wound healing is thought to involve stimulating the growth of granulation tissue, a type of connective tissue that forms during the early stages of wound healing []. It may also accelerate the process of epithelialization, the formation of a new epithelial layer (skin layer) over the wound []. The exact molecular pathways involved in these processes are still being investigated [].
Additionally, Alaptide's solubility can be enhanced through various methods, including the addition of low-molecular or high-molecular compounds, or by generating nanoparticles that improve its permeation through biological membranes .
Alaptide exhibits significant biological activity, particularly in stimulating human diploid cells (LEP-19) without altering their morphology. This property makes it suitable for applications in regenerative medicine, such as treating burn injuries and enhancing skin regeneration. Studies have shown that Alaptide accelerates epidermal regeneration in animal models, indicating its potential for therapeutic use in dermatology .
Moreover, Alaptide has been found to influence the release of melanocyte-stimulating hormone, which could have implications for pigmentation disorders and skin health .
The synthesis of Alaptide has been optimized over the years through various methods. The primary method involves:
Alternative methods include micronization techniques that enhance its incorporation into polymer nanofibers for improved release kinetics in pharmaceutical applications .
Alaptide has a wide range of applications:
Interaction studies have demonstrated that Alaptide can modify membrane permeability, which is crucial for enhancing drug absorption across biological barriers such as the skin. Research indicates that both enantiomers of Alaptide do not induce biotransformation enzymes critical for metabolizing carcinogens, suggesting a favorable safety profile for therapeutic use .
Several compounds share structural or functional similarities with Alaptide:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Prolyl-L-leucylglycinamide | Neuropeptide | Rapid degradation limits therapeutic use |
| Melanocyte-Stimulating Hormone | Peptide Hormone | Involved in pigmentation regulation |
| Cyclo(L-Alanyl-1-amino-1-cyclopentan carbonyl) | Dipeptide | Similar spirocyclic structure but less stability |
Alaptide stands out due to its enhanced stability and unique ability to promote skin regeneration while maintaining a favorable safety profile compared to these similar compounds .
Alaptide’s structure comprises two amino acids—L-alanine and 1-amino-1-cyclopentanecarboxylic acid (cycloleucine)—interlocked into a spirocyclic system. The spiro[4.5]decane framework confers exceptional rigidity, distinguishing it from linear peptides or simpler DKPs. This architecture stabilizes the molecule against enzymatic degradation while maintaining bioactivity.
X-ray powder diffraction studies resolved alaptide’s crystal structure, revealing a monoclinic lattice with space group P2₁2₁2₁ and unit cell parameters:
The spiro junction at C8 creates a near-orthogonal intersection of the two cyclohexane rings, minimizing steric strain. This geometry was further validated by indexed diffraction patterns, which showed no detectable impurities or polymorphs.
The absolute configuration of alaptide’s chiral center (C8) was determined using electronic circular dichroism (ECD) and optical rotation (OR). Comparative analysis between experimental and computed spectra confirmed the S-configuration, consistent with its synthesis from L-alanine. Key spectral features include:
These findings resolved earlier ambiguities arising from the lack of single-crystal X-ray data.
Proline-based DKPs, such as cyclo(L-Pro-L-Pro), share alaptide’s rigidity but differ in ring size and substitution patterns (Table 1).
The spirocyclic system in alaptide enhances metabolic stability compared to proline DKPs, which often undergo epimerization or ring-opening.
Alaptide’s synthesis has evolved through three major phases:
Evžen Kasafírek and Václav Plaisner developed the first route:
Vladimír Král and Pavel Martásek introduced improvements:
Recent advances employ ball milling for solvent-free synthesis:
Alaptide possesses the molecular formula C₉H₁₄N₂O₂ with a molecular weight of 182.22 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 90058-29-0 and is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione [1] [2].
The molecule contains a single chiral center, and its absolute configuration has been unambiguously determined as S through a combination of electronic circular dichroism spectroscopy, optical rotation measurements, and ab initio calculations [10]. This stereochemical determination was crucial because no X-ray structural data determining the absolute configuration were initially available, and vibrational circular dichroism spectroscopy could not be employed due to insufficient solubility in common solvents [10].
Alaptide appears as a white crystalline powder with distinctive physical characteristics [1] [3] [31]. The compound exhibits extremely limited solubility in various solvents, with water solubility measured at 0.1104 grams per 100 milliliters, ethanol solubility at 0.1011 grams per 100 milliliters, and hexane solubility at only 0.0024 grams per 100 milliliters [1] [3]. The density of alaptide is reported as 1.2 grams per cubic centimeter, with a boiling point of 498.3 degrees Celsius at 760 millimeters of mercury and a flash point of 233.4 degrees Celsius [32].
Crystallographic analysis using X-ray powder diffraction has revealed that alaptide crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters of a = 21.136(4) Å, b = 7.212(4) Å, and c = 6.126(3) Å [25] [41]. The unit cell volume is 933.8(8) cubic angstroms with four molecules per unit cell (Z = 4) [25] [41]. All measured diffraction lines were successfully indexed and are consistent with the P2₁2₁2₁ space group, with no detectable impurities observed in the crystalline samples [25].
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ | - |
| Molecular Weight | 182.22 | g/mol |
| CAS Number | 90058-29-0 | - |
| Appearance | White crystalline powder | - |
| Density | 1.2 | g/cm³ |
| Water Solubility | 0.1104 | g/100 mL |
| Ethanol Solubility | 0.1011 | g/100 mL |
| Space Group | P2₁2₁2₁ | - |
| Unit Cell Volume | 933.8(8) | ų |
The pioneering synthetic approach developed by Evžen Kasafírek in the 1980s established the foundational methodology for alaptide preparation [3] [28]. This original method involved the coupling of protected L-alanine with the ethyl ester of cycloleucine, followed by cyclization to form the characteristic spirocyclic structure [28]. The synthesis was inspired by research into naturally occurring neuropeptides, particularly L-Prolyl-L-leucylglycinamide, which was believed to enhance regenerative processes in tissue but suffered from instability issues [3].
Working in collaboration with biologist Václav Plaisner, Kasafírek quickly recognized the unique healing properties of the synthesized compound [3]. Although the molecule was patented during this period, it initially received limited attention from the scientific community [3]. The original synthetic process required careful optimization due to the lack of active chromophore in the molecule, necessitating extensive use of mass spectrometry for process monitoring and characterization [28].
A significant advancement in alaptide synthesis was achieved through the development of a two-step generation mechanism utilizing linear peptide precursors [30]. This innovative approach involves the preparation of linear tri- and tetrapeptide precursors of 2,5-piperazinedione, which are then converted to spirocyclic dipeptides through enzymatic processes [30].
The mechanism consists of proteolytic release of the C-terminal dipeptide ethyl ester followed by spontaneous cyclization [30]. This method has been successfully demonstrated in biological systems, where administration of peptide precursors targeted to endogenous enzymes such as plasmin and kallikrein resulted in the detection of corresponding spirocyclic dipeptides in blood serum [30]. The approach represents a significant advancement in synthetic strategy as it allows for in vivo generation of alaptide from appropriately designed precursor molecules [30].
Contemporary synthetic approaches have been extensively developed and optimized for large-scale production of alaptide [8]. Santiago Laboratory in Prague has successfully replicated and significantly improved upon the original synthesis, enabling kilogram-scale preparation with excellent purity at competitive prices [8]. These improvements have focused on optimizing reaction conditions, improving yields, and enhancing the overall efficiency of the synthetic process [8].
The modern synthesis utilizes standard processes that have been refined through intensive research efforts [12]. Micronized alaptide can be prepared through controlled grinding and milling procedures, with particle size distributions carefully monitored using optical microscopy [12]. For specialized applications, nanonized alaptide can be produced using advanced milling techniques with glass beads in specialized equipment, achieving particle sizes in the nanometer range [12].
Research efforts have expanded beyond the basic alaptide structure to include the synthesis of various derivatives with enhanced properties [6]. Based on the excellent enhancement effects and favorable toxicity profile of alaptide, new 8-substituted derivatives have been designed and synthesized [6]. These compounds are prepared through multi-step synthetic pathways starting from modified amino acids [6].
The synthesis of 8-aryl-6,9-diazaspiro[4.5]decan-7,10-diones represents a significant advancement in derivative chemistry [6]. These compounds have been systematically investigated for their biological effects and have demonstrated promising enhancement effects while maintaining the favorable safety profile of the parent compound [6]. The synthetic methodology for these derivatives involves careful control of reaction conditions to ensure proper stereochemistry and high yields [6].
| Synthesis Method | Starting Materials | Key Features |
|---|---|---|
| Original Kasafírek Method | L-alanine, cycloleucine | First synthesis in 1980s |
| Two-step cyclization | Linear peptide precursors | Enzymatic release mechanism |
| Large-scale production | Optimized amino acid coupling | Kilogram-scale capability |
| Derivative synthesis | Modified amino acids | Enhanced properties |
The formation of the spirocyclic structure in alaptide synthesis involves complex mechanistic pathways that have been studied extensively in the context of diketopiperazine formation [29]. The cyclization process typically occurs through intramolecular aminolysis reactions, which can be catalyzed by various bases [29]. Understanding these mechanisms has been crucial for optimizing synthetic conditions and improving yields [29].
Research into similar spirocyclic systems has revealed that the cyclization process is highly dependent on the nature of the protecting groups, reaction conditions, and the presence of catalysts [29]. Temperature and pH control are particularly critical factors in achieving successful cyclization while minimizing side reactions and racemization [29]. These mechanistic insights have been applied to improve the efficiency and selectivity of alaptide synthesis [29].
The transition from laboratory-scale synthesis to industrial production of alaptide has required extensive process development and optimization [8]. Modern manufacturing facilities have implemented robust quality control systems to ensure consistent product quality and purity [8]. The production process has been designed to meet pharmaceutical industry standards while maintaining cost-effectiveness for large-scale operations [8].
Process scale-up considerations include careful control of reaction parameters, solvent selection, and purification methods [8]. The challenging solubility characteristics of alaptide have necessitated the development of specialized formulation techniques to improve handling and processability [11]. Physical modifications such as micronization and nanonization have been implemented to enhance solubility and bioavailability [12].
Comprehensive analytical characterization is essential for ensuring the quality and consistency of synthetic alaptide [31]. High-performance liquid chromatography coupled with mass spectrometry serves as the primary analytical method for purity determination, with specifications typically requiring greater than 95% purity [31]. Nuclear magnetic resonance spectroscopy is employed to confirm structural integrity and detect any potential impurities or degradation products [31].
X-ray powder diffraction analysis is utilized to verify crystalline form and detect any polymorphic variations [25]. The analytical data consistently confirm the expected molecular structure and demonstrate compliance with established quality standards [31]. These rigorous analytical protocols ensure that synthetic alaptide meets the stringent requirements for research and potential therapeutic applications [31].